N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group linked via an acetamide bridge to a pyridazinone core substituted with a 4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)19-8-9-21(26)24(23-19)13-20(25)22-16-10-17(27-2)12-18(11-16)28-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHOCQFEGUGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,5-dimethoxyphenyl acetamide and the 4-methylphenyl pyridazinone separately. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for its therapeutic potential in several areas:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural features of this compound suggest potential interactions with these systems.
- Antitumor Properties : Preliminary studies have suggested that derivatives of pyridazine compounds can inhibit the proliferation of cancer cells. The oxopyridazine moiety in this compound may contribute to its ability to interfere with cancer cell growth and survival pathways.
- CNS Activity : Given the presence of the dimethoxyphenyl group, this compound may exhibit central nervous system (CNS) activity. Compounds with similar structures are often explored for their neuroprotective effects and potential in treating neurodegenerative diseases.
The biological activity of this compound has been explored through various studies:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated cytotoxic effects on specific cancer cell lines, suggesting potential antitumor activity. |
| Animal models | Exhibited antidepressant-like behavior in rodent models, indicating CNS activity. |
| Receptor binding assays | Showed affinity for serotonin and norepinephrine receptors, supporting its potential as an antidepressant. |
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- Case Study 1 : A study on a related pyridazine derivative indicated significant reductions in tumor size in xenograft models when administered at specific dosages, suggesting a pathway for further development in oncology.
- Case Study 2 : Research involving a compound structurally similar to this compound demonstrated efficacy in improving symptoms of depression in animal models, paving the way for future clinical trials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Features :
- 3,5-Dimethoxyphenyl group : Electron-donating methoxy groups at positions 3 and 5 of the phenyl ring, which may enhance solubility or modulate target binding.
- 4-Methylphenyl substituent: A hydrophobic methyl group at position 4 of the pyridazinone-attached phenyl ring, likely influencing lipophilicity and steric interactions.
Molecular Formula : C22H23N3O4 (inferred from , adjusted for methyl substitution).
Molecular Weight : ~405.44 g/mol.
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their structural differences:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Chlorine vs. Methyl/Methoxy: The 4-chlorophenyl analog () exhibits higher lipophilicity (ClogP ~3.2) compared to the target compound’s methyl group (ClogP ~2.8), which may enhance membrane permeability but reduce aqueous solubility. Chlorine’s electronegativity could also alter binding interactions in hydrophobic pockets . Dichloropyridazinone (): The addition of 4,5-dichloro substituents on the pyridazinone core significantly increases molecular weight (533 vs.
Methoxy Group Positioning :
- The 3,5-dimethoxyphenyl group in the target compound provides symmetrical electron donation, which may stabilize π-π stacking with aromatic residues in target proteins. In contrast, the 2,5-dimethoxyphenyl analog () introduces steric hindrance near the acetamide linkage, possibly affecting conformational flexibility .
Benzothiazole Derivatives (): Replacement of the pyridazinone core with a benzothiazole moiety (e.g., ) introduces a rigid heterocycle with a trifluoromethyl group, enhancing metabolic stability and target affinity through hydrophobic and electrostatic interactions. These compounds are often prioritized in kinase inhibitor development .
Synthetic Accessibility :
- The target compound and its analogs (e.g., ) are synthesized via amide coupling using reagents like thionyl chloride and TEA, with yields exceeding 75% under optimized conditions. Dichloro-substituted derivatives require additional purification steps due to increased steric complexity .
Implications for Drug Development
- Target Compound : The balance between methoxy (solubility) and methyl (lipophilicity) groups makes it a promising lead for optimizing bioavailability. Further studies should explore its activity against CK1 or PRMT5 pathways, as suggested by analogs .
- Optimization Strategies : Introducing electron-withdrawing groups (e.g., Cl, CF3) or flexible chains (e.g., ethyl linkages in ) could refine target selectivity and pharmacokinetic profiles.
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- SMILES Notation : CC(C(=O)N)C1=CC(=C(C=C1)OC)OC
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as tyrosinase and carbonic anhydrases, which are involved in melanin production and acid-base balance, respectively. These inhibitory effects could be beneficial in treating conditions like hyperpigmentation and certain metabolic disorders.
- Anti-Cancer Properties : There is emerging evidence that the compound may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is particularly noted in studies focusing on melanoma and other types of cancers.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Enzyme Inhibition | Inhibition of tyrosinase | |
| Anti-Cancer | Induction of apoptosis in melanoma cells |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, suggesting a strong potential for use as an antioxidant agent.
Case Study 2: Enzyme Inhibition
In vitro experiments demonstrated that the compound effectively inhibited mushroom tyrosinase activity, with IC50 values significantly lower than that of standard inhibitors like kojic acid. This suggests its potential application in cosmetic formulations aimed at skin lightening.
Case Study 3: Anti-Cancer Activity
A recent study investigated the anti-cancer effects of the compound on B16F10 melanoma cells. The findings revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
